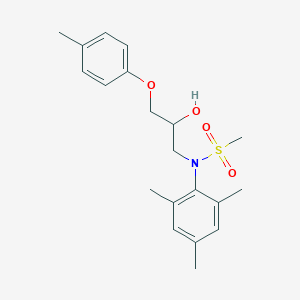
N-(2-hydroxy-3-(p-tolyloxy)propyl)-N-mesitylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-3-(p-tolyloxy)propyl)-N-mesitylmethanesulfonamide is a chemical compound that has been extensively researched in the field of medicinal chemistry. This compound is commonly referred to as mesitylsulfonamide or MSA. The compound is synthesized through a series of chemical reactions, and its mechanism of action has been studied in detail. MSA has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of MSA involves the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate and protons. This reaction is involved in various physiological processes such as respiration, acid-base balance, and ion transport. MSA binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the reaction. This inhibition has been found to have therapeutic potential in the treatment of various diseases.
Biochemical and Physiological Effects:
MSA has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of carbonic anhydrase, which has implications in the treatment of diseases such as glaucoma, epilepsy, and cancer. MSA has also been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
MSA has several advantages for lab experiments. The compound is stable and easy to handle, making it ideal for use in biochemical assays. MSA is also readily available and relatively inexpensive, making it a cost-effective option for researchers. However, MSA does have some limitations. The compound has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, MSA has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on MSA. One area of research is the development of MSA-based drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer. Another area of research is the study of the mechanism of action of MSA and its interactions with other enzymes and proteins. Additionally, the anti-inflammatory and antioxidant properties of MSA make it a promising candidate for the treatment of inflammatory diseases.
合成方法
The synthesis of MSA involves a series of chemical reactions. The starting material for the synthesis is mesitylene, which is reacted with chlorosulfonic acid to form mesitylene sulfonyl chloride. This intermediate is then reacted with 3-(p-tolyloxy)propanol in the presence of a base to form MSA. The final product is purified through recrystallization.
科学研究应用
MSA has been extensively studied in the field of medicinal chemistry. The compound has been found to have various applications in drug discovery and development. MSA has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes. This inhibition has been found to have therapeutic potential in the treatment of diseases such as glaucoma, epilepsy, and cancer.
属性
IUPAC Name |
N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4S/c1-14-6-8-19(9-7-14)25-13-18(22)12-21(26(5,23)24)20-16(3)10-15(2)11-17(20)4/h6-11,18,22H,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLAQYWRTZMNCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN(C2=C(C=C(C=C2C)C)C)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one](/img/structure/B2883421.png)
![2-[(2-ethylphenyl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide](/img/structure/B2883422.png)
![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2883423.png)
![N-(4-acetylphenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2883424.png)
![(Z)-5-chloro-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-sulfonamide](/img/structure/B2883425.png)
![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2883426.png)
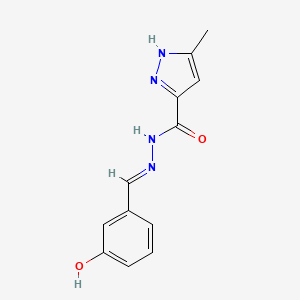
![N-[(Z)-(2-fluorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide](/img/structure/B2883428.png)
![2-Chloro-N-[2-[(5E)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]acetamide](/img/structure/B2883429.png)
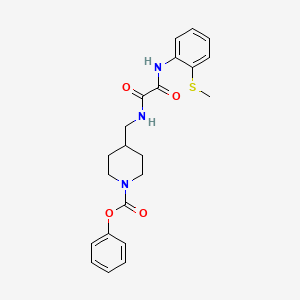
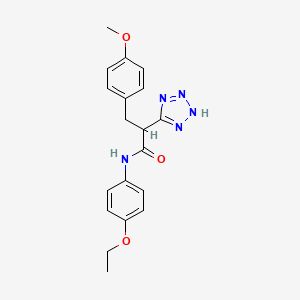
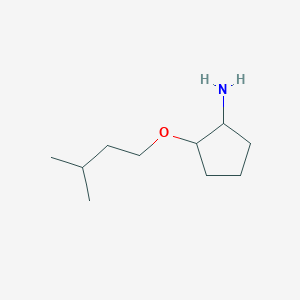
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2883437.png)
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2883438.png)